molecular formula C18H23N3O3 B14903225 Nalpha-(2,2-dimethylpropanoyl)-N-(5-methyl-1,2-oxazol-3-yl)-L-phenylalaninamide

Nalpha-(2,2-dimethylpropanoyl)-N-(5-methyl-1,2-oxazol-3-yl)-L-phenylalaninamide

Cat. No.: B14903225
M. Wt: 329.4 g/mol
InChI Key: OWUNZRKOGZCVRN-AWEZNQCLSA-N
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Description

(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 5-methylisoxazole ring, a phenyl group, and a pivalamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 5-methylisoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Introduction of the pivalamide moiety: This can be done through amidation reactions using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Methylisoxazol-3-yl)methyl]piperazine: A compound with a similar isoxazole ring but different functional groups.

    (5-Methylisoxazol-3-yl)methanol: Another compound with the same isoxazole ring but different substituents.

Uniqueness

(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide is unique due to its combination of a 5-methylisoxazole ring, a phenyl group, and a pivalamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2,2-dimethyl-N-[(2S)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]propanamide

InChI

InChI=1S/C18H23N3O3/c1-12-10-15(21-24-12)20-16(22)14(19-17(23)18(2,3)4)11-13-8-6-5-7-9-13/h5-10,14H,11H2,1-4H3,(H,19,23)(H,20,21,22)/t14-/m0/s1

InChI Key

OWUNZRKOGZCVRN-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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